Reactivity: Ethyl vs. Methyl Ester
In nucleophilic acyl substitution reactions, the ethyl ester of 5-formylpyridine-2-carboxylate (CAS 53574-57-5) exhibits a quantifiably different reactivity profile compared to its methyl ester analog (CAS 55876-91-0). The ethyl ester group provides greater steric hindrance and a lower leaving group ability, resulting in a slower, more controlled hydrolysis and transesterification rate . This difference is not absolute but is a class-level inference based on the well-established reactivity series for carboxylic acid derivatives, where methyl esters are generally more reactive than ethyl esters due to reduced steric bulk [1]. This differential reactivity is a key factor for chemoselective transformations in complex molecules where a slower-reacting ester is required to avoid side reactions.
| Evidence Dimension | Reaction Rate (Nucleophilic Acyl Substitution) |
|---|---|
| Target Compound Data | Slower reaction rate (ethyl ester) |
| Comparator Or Baseline | Faster reaction rate (methyl ester, CAS 55876-91-0) |
| Quantified Difference | No direct kinetic data available; difference inferred from fundamental organic chemistry principles. |
| Conditions | Nucleophilic acyl substitution (hydrolysis, transesterification) under identical conditions. |
Why This Matters
The choice between ethyl and methyl esters governs reaction kinetics and chemoselectivity, making Ethyl 5-formylpyridine-2-carboxylate the preferred starting material when a less reactive ester is required to control a multi-step synthesis.
- [1] LibreTexts Chemistry. 20.1: Relative Reactivities, Structures, and Spectra of Carboxylic Acid Derivatives. 2015. View Source
